molecular formula C15H14FNO3 B5710164 N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide CAS No. 693819-38-4

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

Cat. No.: B5710164
CAS No.: 693819-38-4
M. Wt: 275.27 g/mol
InChI Key: TUQDOVVSFXNNEL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(hydroxymethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(hydroxymethyl)phenoxyacetyl chloride.

    Coupling with 4-Fluoroaniline: The phenoxyacetyl chloride is then reacted with 4-fluoroaniline in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)phenoxyacetamide.

    Reduction: Formation of N-(4-aminophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide.

    Substitution: Formation of N-(4-methoxyphenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide would depend on its specific application. For instance, if it is used

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQDOVVSFXNNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358426
Record name STK199045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693819-38-4
Record name STK199045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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